molecular formula C9H9N3S B1584354 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine CAS No. 26907-54-0

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1584354
CAS RN: 26907-54-0
M. Wt: 191.26 g/mol
InChI Key: ZLDPCNCAFSBFCX-UHFFFAOYSA-N
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Description

The compound “5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine” belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of two nitrogen atoms, two carbon atoms, and a sulfur atom .


Synthesis Analysis

While specific synthesis methods for “5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine” were not found, similar compounds have been synthesized through various methods . For instance, the synthesis of 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole involved the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole by hydrogen peroxide in acetic acid .

Scientific Research Applications

Application 1: Antileishmanial and Antimalarial Activities

  • Summary of Application : This compound has been studied for its potential use as an antileishmanial and antimalarial agent. The research involved the synthesis of hydrazine-coupled pyrazole derivatives, which include the thiadiazol-2-amine structure .
  • Results : One of the derivatives showed superior antipromastigote activity with an IC50 value of 0.018, which was significantly more active than standard drugs. Another derivative exhibited 70.2% and 90.4% suppression against Plasmodium berghei .

Application 2: Detection of Cd2+ Ions

  • Summary of Application : A derivative of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine has been applied as a fluorescent sensor for the selective detection of cadmium ions (Cd2+) in various water samples .
  • Results : The sensor showed high selectivity for Cd2+ with a binding constant of ( 5.3 \times 10^5 ) M(^{-1}) and a detection limit of 0.09 μM. It was successfully applied in tap, river, and bottled water samples with recovery values ranging from 94.8% to 101.7% .

Future Directions

While specific future directions for “5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine” were not found, research on similar compounds suggests potential applications in various fields, including antiviral, anti-inflammatory, and anticancer therapies .

properties

IUPAC Name

5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-2-4-7(5-3-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDPCNCAFSBFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345564
Record name 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

CAS RN

26907-54-0
Record name 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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